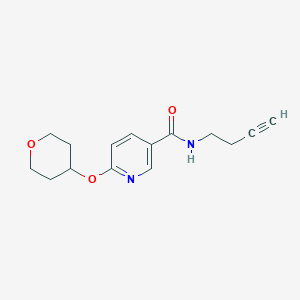

![molecular formula C16H16N2O2S2 B2684689 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097858-23-4](/img/structure/B2684689.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. Thiophene rings, for example, are aromatic and relatively stable .Applications De Recherche Scientifique

Antioxidant Activity

Benzothiazole derivatives, including those similar to the specified chemical, have shown significant antioxidant activities. For example, a study by Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives to evaluate their free radical scavenging activity in vitro. One derivative demonstrated high scavenging activity, which was further evaluated in the context of acetaminophen-induced hepatotoxicity. The compound increased reduced glutathione content and decreased malondialdehyde levels, indicating its potential as an antioxidant (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been explored as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect on steel corrosion in a hydrochloric acid solution. These compounds exhibited higher corrosion inhibition efficiencies than previously reported inhibitors, demonstrating the potential of benzothiazole derivatives in protecting against steel corrosion (Hu et al., 2016).

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively studied. Kashiyama et al. (1999) investigated the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, highlighting their selective growth inhibitory properties against human cancer cell lines. This research underscores the potential of benzothiazole derivatives in cancer therapy (Kashiyama et al., 1999).

Antimicrobial Agents

The antimicrobial properties of benzothiazole derivatives have also been a focus of research. Desai et al. (2011) synthesized a series of compounds featuring benzothiazole and evaluated their antibacterial and antifungal activities. The results demonstrated significant antimicrobial efficacy, suggesting these compounds as potential antimicrobial agents (Desai et al., 2011).

Electrochemical Applications

In another innovative study, Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles through electrochemical C–H thiolation. This process provides a new pathway for creating benzothiazoles and thiazolopyridines from thioamides, opening new avenues for research in pharmaceuticals and organic materials (Qian et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-16(20,7-11-4-5-21-8-11)9-17-15(19)12-2-3-13-14(6-12)22-10-18-13/h2-6,8,10,20H,7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGYCWHRFFDFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684619.png)

![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)

![N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)